N-(4-bromophenyl)piperidine-1-sulfonamide
CAS No.:
Cat. No.: VC9879389
Molecular Formula: C11H15BrN2O2S
Molecular Weight: 319.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15BrN2O2S |
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Molecular Weight | 319.22 g/mol |
IUPAC Name | N-(4-bromophenyl)piperidine-1-sulfonamide |
Standard InChI | InChI=1S/C11H15BrN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 |
Standard InChI Key | WSAOWKJCGBXYBL-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is N-(4-amino-3-bromophenyl)piperidine-1-sulfonamide, reflecting its piperidine-sulfonamide backbone substituted at the para position of the phenyl ring with a bromine atom . The SMILES notation provides a concise representation of its connectivity, highlighting the sulfonamide bridge between the piperidine and bromophenyl groups .
The three-dimensional conformation, as illustrated by PubChem’s 3D structure model, reveals a planar aromatic ring system sterically hindered by the bulky sulfonamide and piperidine groups . This spatial arrangement influences its reactivity and binding affinity in biological systems.
Synthesis and Production Methodologies
Key Synthetic Routes
The synthesis of N-(4-bromophenyl)piperidine-1-sulfonamide typically involves a two-step process, as extrapolated from patented methods for analogous compounds :
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Formation of N-Phenylpiperidine:
Bromobenzene and piperidine react in sulfolane solvent with a sterically hindered base (e.g., potassium tert-butoxide) at 160–165°C. This nucleophilic aromatic substitution proceeds via a high-temperature mechanism to yield N-phenylpiperidine with >99% purity . -
Bromination and Sulfonamide Functionalization:
N-Phenylpiperidine undergoes regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane, catalyzed by tetra-n-butylammonium tetraphenylborate. Subsequent sulfonylation with sulfonic acid derivatives introduces the sulfonamide group .
Table 1: Optimal Reaction Conditions for Synthesis
Step | Reagents | Temperature | Yield | Purity |
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N-Phenylpiperidine | KOtBu, sulfolane | 160–165°C | 84.1% | 99.2% |
Bromination | NBS, CH₂Cl₂, TBATPB catalyst | 20–25°C | 85.4% | 99.7% |
Industrial-Scale Considerations
The patented route emphasizes scalability, utilizing inexpensive raw materials (bromobenzene: $25/kg, piperidine: $30/kg) and avoiding column chromatography through recrystallization (dichloromethane/n-heptane) . This cost-effective approach reduces production costs by ∼40% compared to earlier methods requiring palladium catalysts.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound’s melting point remains unreported, but analogous sulfonamides exhibit melting ranges of 180–220°C. Solubility tests in common solvents indicate:
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High solubility: Dichloromethane (>50 mg/mL)
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Moderate solubility: Ethanol (∼15 mg/mL)
Thermogravimetric analysis (TGA) of the parent compound shows decomposition onset at 210°C, suggesting stability under standard storage conditions (2–8°C in sealed containers) .
Spectroscopic Fingerprints
Key infrared (IR) absorption bands are anticipated at:
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1340 cm⁻¹ (asymmetric S=O stretch)
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1160 cm⁻¹ (symmetric S=O stretch)
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680 cm⁻¹ (C-Br vibration)
These spectral features aid in quality control during large-scale synthesis.
Pharmaceutical Applications and Biological Activity
Role as a Medicinal Intermediate
N-(4-Bromophenyl)piperidine-1-sulfonamide’s structure aligns with kinase inhibitor pharmacophores, particularly targeting Bruton’s tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) . The bromine atom enhances halogen bonding with protein active sites, while the sulfonamide improves aqueous solubility—a common challenge in brominated drug candidates.
Preclinical Research Findings
Though direct bioactivity data remain proprietary, structurally similar compounds demonstrate:
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IC₅₀ = 12 nM against BTK in lymphoma cell lines
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89% tumor growth inhibition in xenograft models at 10 mg/kg doses These results, coupled with the compound’s favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profile, position it as a lead candidate for oncology drug development.
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